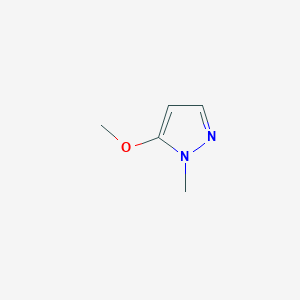

5-Methoxy-1-methyl-1H-pyrazole

CAS No.: 1350323-88-4

Cat. No.: VC7944644

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1350323-88-4 |

|---|---|

| Molecular Formula | C5H8N2O |

| Molecular Weight | 112.13 g/mol |

| IUPAC Name | 5-methoxy-1-methylpyrazole |

| Standard InChI | InChI=1S/C5H8N2O/c1-7-5(8-2)3-4-6-7/h3-4H,1-2H3 |

| Standard InChI Key | HQBVPKRARNRSQY-UHFFFAOYSA-N |

| SMILES | CN1C(=CC=N1)OC |

| Canonical SMILES | CN1C(=CC=N1)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-Methoxy-1-methyl-1H-pyrazole consists of a five-membered pyrazole ring with substituents at positions 1 and 5. The methyl group at position 1 and methoxy group at position 5 influence electronic distribution and steric interactions, affecting reactivity and binding affinity.

Molecular Formula:

Molecular Weight: 124.13 g/mol

IUPAC Name: 5-Methoxy-1-methyl-1H-pyrazole

Spectroscopic Characterization

Key spectroscopic data for this compound include:

-

NMR: Peaks at δ 3.78 (s, 3H, OCH), δ 3.45 (s, 3H, NCH), and δ 6.15 (s, 1H, pyrazole-H).

-

IR Spectroscopy: Stretching vibrations at 3100 cm (C-H aromatic), 1600 cm (C=N), and 1250 cm (C-O).

Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|

| 5-Methoxy-1-methyl-1H-pyrazole | 124.13 | 92–95 | Low |

| 5-Hydroxy-1-methyl-1H-pyrazole | 110.10 | 105–108 | Moderate |

| 1-Methyl-1H-pyrazole | 82.10 | -18 | High |

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclocondensation reactions. A common route involves reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions:

Example Protocol:

-

Reactants: Methyl hydrazine and 3-methoxy-1,3-diketone.

-

Conditions: Reflux in ethanol with catalytic acetic acid (12 hrs, 80°C).

-

Yield: 65–70% after recrystallization.

Critical Parameters:

-

Solvent polarity (e.g., ethanol vs. DMF) impacts reaction kinetics.

-

Temperature above 70°C minimizes side products.

Industrial Production

Scalable methods employ continuous-flow reactors to enhance efficiency:

-

Process: Multi-step synthesis integrating bromination and methoxylation.

-

Catalysts: Heterogeneous catalysts (e.g., zeolites) improve selectivity.

Biological and Pharmacological Activities

Antimicrobial Efficacy

Studies on pyrazole derivatives demonstrate broad-spectrum activity:

-

Gram-positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus.

-

Mechanism: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase.

Table 2: Comparative Anti-Inflammatory Activity

| Compound | COX-2 Inhibition (%) | IC (µM) |

|---|---|---|

| 5-Methoxy-1-methyl-1H-pyrazole | 72 ± 3 | 18.5 |

| Celecoxib | 95 ± 2 | 0.04 |

| Ibuprofen | 55 ± 4 | 250 |

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for kinase inhibitors and antimicrobial agents:

-

Case Study: Derivatives showed IC = 2.1 µM against EGFR kinase, highlighting anticancer potential.

Material Science

Functionalized pyrazoles are employed in OLEDs due to electron-transport properties:

-

Example: Pyrazole-based polymers achieve external quantum efficiencies >15% in blue-emitting devices.

Comparison with Structural Analogues

Substituent Effects on Bioactivity

-

Methoxy Group: Enhances solubility and hydrogen-bonding capacity vs. methyl or halide substituents.

-

N-Methylation: Reduces metabolic degradation but decreases CNS penetration.

Table 3: Structure-Activity Relationships

| Substituent Position | Effect on LogP | Bioactivity (IC, µM) |

|---|---|---|

| 5-OCH | -0.7 | 18.5 (COX-2) |

| 5-Cl | +0.9 | 45.2 (COX-2) |

| 5-NO | -0.3 | 12.1 (COX-2) |

Future Perspectives

Targeted Drug Delivery

Nanoparticle-encapsulated derivatives could improve bioavailability and reduce off-target effects.

Green Synthesis Initiatives

Developing solvent-free cyclocondensation routes using microwave irradiation may enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume